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methoxyphenyl)amino]acetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 2-[(4-
Compound Name:

methoxyphenyl)amino]acetate

Cat. No.: B182486

An In-depth Technical Guide to Ethyl 2-[(4-methoxyphenyl)amino]acetate

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and potential biological relevance of Ethyl 2-[(4-
methoxyphenyl)amino]acetate, tailored for researchers, scientists, and professionals in drug
development.

Chemical Identity and Physical Properties

Ethyl 2-[(4-methoxyphenyl)amino]acetate, also known as ethyl N-(4-
methoxyphenyl)glycinate, is an organic compound belonging to the N-aryl amino acid ester
family. While specific experimental data for this compound is limited in publicly available
literature, its fundamental properties have been established.

Table 1: Compound ldentifiers
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Identifier Value

CAS Number 50845-77-7[1]
Molecular Formula C11H1sNO3[1]
Molecular Weight 209.24 g/mol [1]

ethyl N-(4-methoxyphenyl)glycinate, 2-[(4-
Synonyms methoxyphenyl)amino]acetic acid ethyl ester,

ethyl (4-methoxyanilino)acetate[1]

Table 2: Experimental and Predicted Physical Properties

Property Value Source

Physical Form Solid Predicted

Purity 95-97% Commercial Suppliers
XLogP3 2.2 Predicted[1]
Hydrogen Bond Donor Count 1 Predicted[1]
Hydrogen Bond Acceptor )

Count 4 Predicted[1]
Rotatable Bond Count 6 Predicted[1]
Topological Polar Surface Area  47.6 A2 Predicted[1]

Spectroscopic Characterization

Detailed experimental spectra for Ethyl 2-[(4-methoxyphenyl)amino]acetate are not readily
available. However, based on its chemical structure and data from analogous compounds, the
expected spectral characteristics can be predicted.

Table 3: Predicted *H-NMR Spectral Data (CDClIs)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~6.8 d 2H Ar-H (ortho to -OCHs)
~6.7 d 2H Ar-H (ortho to -NH)
~4.2 q 2H -O-CH2-CHs
~3.9 S 2H -NH-CH2-CO-
~3.8 S 3H -O-CHs
~1.3 t 3H -O-CH2-CHs

Table 4: Predicted 13C-NMR Spectral Data (CDClIs)

Chemical Shift (ppm) Assighment
~171 C=0 (ester)
~153 Ar-C (-OCHs)
~142 Ar-C (-NH)
~115 Ar-CH

~114 Ar-CH

~61 -O-CH2-CHs
~56 -O-CHs

~46 -NH-CH.-CO-
~14 -O-CH2-CHs

Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching around 3350-
3450 cm~1, C-H stretching (aromatic and aliphatic) around 2850-3100 cm~1, a strong C=0
stretch for the ester at approximately 1735-1750 cm~1, and C-O stretching vibrations between
1000-1300 cm~1,
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Mass Spectrometry (MS): The expected molecular ion peak [M]* would be observed at m/z =
209. Common fragmentation patterns would likely involve the loss of the ethoxy group (-
OC:zHs) leading to a fragment at m/z = 164, and cleavage of the ester group.

Synthesis Methodology

A definitive, published experimental protocol for the synthesis of Ethyl 2-[(4-
methoxyphenyl)amino]acetate is not widely available. However, a standard and reliable
method for its preparation is the nucleophilic substitution of an a-haloester with p-anisidine. The
following is a plausible experimental protocol based on general procedures for the synthesis of
N-aryl glycine esters.

Experimental Protocol: Synthesis via Nucleophilic
Substitution

Reaction Scheme: p-Anisidine + Ethyl bromoacetate — Ethyl 2-[(4-
methoxyphenyl)amino]acetate

Materials:

e p-Anisidine (1.0 eq)

o Ethyl bromoacetate (1.1 eq)

o Potassium carbonate (K2COs) (2.0 eq)
o Acetonitrile (CHsCN) (anhydrous)

o Ethyl acetate

» Saturated sodium bicarbonate solution

e Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add p-anisidine and anhydrous
acetonitrile.

Add potassium carbonate to the mixture.
Stir the suspension at room temperature for 10-15 minutes.
Add ethyl bromoacetate dropwise to the reaction mixture.

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress
by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
Filter the solid potassium salts and wash with ethyl acetate.
Combine the filtrate and washings and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium
bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to
yield the crude product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to obtain the pure Ethyl 2-[(4-methoxyphenyl)amino]acetate.
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Proposed Synthesis Workflow for Ethyl 2-[(4-methoxyphenyl)amino]acetate
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Ethyl 2-[(4-methoxyphenyl)amino]acetate
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Caption: Proposed Synthesis Workflow.
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Potential Biological Activity and Applications in
Drug Development

While no specific biological activities have been reported for Ethyl 2-[(4-
methoxyphenyl)amino]acetate, the broader class of phenylglycine derivatives has garnered
significant interest in medicinal chemistry.

o Metabotropic Glutamate Receptor (mGIuR) Modulation: Phenylglycine derivatives are known
to act as agonists or antagonists at metabotropic glutamate receptors.[2][3] These receptors
are involved in modulating synaptic transmission and neuronal excitability and are
therapeutic targets for a range of neurological and psychiatric disorders. The structure of
Ethyl 2-[(4-methoxyphenyl)amino]acetate makes it a candidate for investigation as an
MGIuR modulator.

« Building Block for Bioactive Peptides: Phenylglycine-type amino acids are found in a variety
of peptide natural products, including some with antibiotic properties.[4] This suggests that
N-substituted glycine esters like the title compound could serve as valuable building blocks
in the synthesis of novel peptide-based therapeutics.

The presence of the methoxy group and the ethyl ester functionality provides handles for
further chemical modification, allowing for the generation of a library of compounds for
structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for
optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
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Logical Relationship in Drug Discovery
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Caption: Structure-Activity Relationship Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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